1-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane 1-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane
Brand Name: Vulcanchem
CAS No.: 898406-49-0
VCID: VC11862904
InChI: InChI=1S/C21H25Cl2N5O/c22-16-5-6-17(18(23)15-16)21(29)28-13-11-27(12-14-28)20-8-7-19(24-25-20)26-9-3-1-2-4-10-26/h5-8,15H,1-4,9-14H2
SMILES: C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)Cl)Cl
Molecular Formula: C21H25Cl2N5O
Molecular Weight: 434.4 g/mol

1-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane

CAS No.: 898406-49-0

Cat. No.: VC11862904

Molecular Formula: C21H25Cl2N5O

Molecular Weight: 434.4 g/mol

* For research use only. Not for human or veterinary use.

1-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane - 898406-49-0

Specification

CAS No. 898406-49-0
Molecular Formula C21H25Cl2N5O
Molecular Weight 434.4 g/mol
IUPAC Name [4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(2,4-dichlorophenyl)methanone
Standard InChI InChI=1S/C21H25Cl2N5O/c22-16-5-6-17(18(23)15-16)21(29)28-13-11-27(12-14-28)20-8-7-19(24-25-20)26-9-3-1-2-4-10-26/h5-8,15H,1-4,9-14H2
Standard InChI Key XGXWBHOESXAVGW-UHFFFAOYSA-N
SMILES C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)Cl)Cl
Canonical SMILES C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)Cl)Cl

Introduction

The compound 1-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane is a complex organic molecule that incorporates a pyridazine ring linked to a piperazine moiety, which is further modified with a dichlorobenzoyl group. This structure suggests potential applications in pharmaceutical research due to the presence of pharmacophoric elements such as pyridazine and piperazine rings, which are common in bioactive compounds.

Synthesis and Preparation

The synthesis of such compounds typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the piperazine moiety, and the attachment of the dichlorobenzoyl group. A general approach might involve:

  • Pyridazine Formation: This can be achieved through various methods, including condensation reactions involving hydrazine derivatives.

  • Piperazine Attachment: This often involves nucleophilic substitution reactions where a suitable leaving group on the pyridazine is replaced by a piperazine derivative.

  • Dichlorobenzoylation: This step typically involves acylation reactions using dichlorobenzoyl chloride in the presence of a base.

Biological Activity and Potential Applications

Compounds with similar structures have been explored for various biological activities, including antiviral, antibacterial, and antifungal properties. The presence of a pyridazine ring and a piperazine moiety suggests potential interactions with biological targets such as enzymes or receptors.

Compound FeaturePotential Biological Activity
Pyridazine RingAntimicrobial, Antiviral
Piperazine MoietyNeuroactive, Antipsychotic
Dichlorobenzoyl GroupAntimicrobial, Anti-inflammatory

Research Findings and Challenges

While specific research findings on 1-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane are not available, compounds with similar structures have shown promise in various biological assays. Challenges in researching this compound include its synthesis, purification, and the need for comprehensive biological evaluation to determine its efficacy and safety.

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